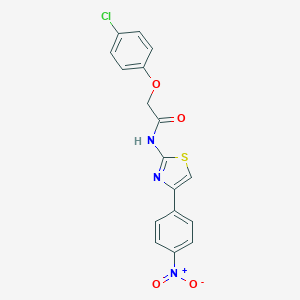

2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenoxy group at the methylene carbon and a 4-nitrophenyl-substituted thiazole ring. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (chlorophenoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKFKRZGVLCHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of 4-(4-nitrophenyl)-1,3-thiazole: This involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid.

Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 4-(4-nitrophenyl)-1,3-thiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, and other nucleophiles.

Major Products

Reduction of nitrophenyl group: Formation of 4-aminophenyl derivative.

Substitution of chlorophenoxy group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings, such as 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, demonstrate significant antibacterial effects against various bacterial strains. The mechanism of action is believed to involve interference with bacterial lipid biosynthesis, leading to cell lysis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | |

| Escherichia coli | < 15 µg/mL | |

| Pseudomonas aeruginosa | < 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer models.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 18.0 |

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound, revealing insights into structure-activity relationships.

-

Study on Thiazole Derivatives :

- A series of thiazole-based compounds were synthesized and tested for their biological activities.

- Findings indicated that modifications to the thiazole ring significantly influenced cytotoxicity against cancer cells, with electron-donating groups enhancing activity.

-

Antibacterial Testing :

- A comparative analysis was conducted on various thiazole derivatives against Gram-positive and Gram-negative bacteria.

- Results showed that the compound demonstrated effective inhibition against standard strains, outperforming some conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl and thiazole groups suggests potential interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Thiazole Ring Modifications

- N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16): Substituents: 4-Methoxyphenyl (thiazole), phenylpiperazine (acetamide). Melting Point: 281–282°C; Molecular Weight: 408.52.

- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20): Substituents: 4-Fluorophenylpiperazine, 4-methoxyphenylthiazole. Molecular Weight: 438.53. Fluorine substitution may improve metabolic stability compared to chlorophenoxy groups .

Acetamide Side Chain Variations

- GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Substituents: 3-Fluorophenoxy (acetamide), pyridinyl (thiazole). The pyridinyl group introduces basicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

- N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m): Substituents: 3-Chlorophenyl (thiazole), dimethylphenoxy (acetamide). Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL), suggesting that chloro and methyl groups synergize for antimicrobial efficacy .

Compounds with Additional Functional Groups

- N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g): Substituents: Triazole-quinoxaline hybrid.

- 2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide :

Table 1: Comparative Analysis of Selected Analogues

*Calculated based on molecular formula C₁₇H₁₃ClN₄O₄S.

Biological Activity

2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenyl thiazole derivatives with chloroacetyl chloride. The detailed synthetic route often includes the following steps:

- Preparation of Thiazole Derivative : The thiazole ring is synthesized using thiourea and appropriate aromatic halides.

- Acetylation : The thiazole derivative is then acetylated using chloroacetyl chloride in a suitable solvent like dry benzene.

- Purification : The resultant compound is purified through recrystallization.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of this compound were evaluated for their antimicrobial efficacy against various bacterial strains. The results showed promising activity comparable to standard antibiotics such as norfloxacin, suggesting that the thiazole structure contributes significantly to the antimicrobial potency .

Antitumor Activity

The compound has also been studied for its antitumor effects. A related class of thiazole compounds demonstrated high in vitro potency against resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML). These studies suggest that the presence of nitrophenyl and thiazole groups enhances cytotoxicity through mechanisms involving apoptosis and autophagy induction .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 (melanoma) | 0.5 | Induction of apoptosis |

| Related Thiazole Derivative | K562 (CML) | 0.8 | Autophagy induction |

Cytotoxicity and Selectivity

In studies assessing cytotoxicity, this compound exhibited selective toxicity towards cancer cells over normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Studies

- Case Study on Antitumor Efficacy : A study focused on the efficacy of thiazole derivatives in preclinical models showed that modifications at specific positions on the thiazole ring could significantly enhance activity against cancer cells. The lead compound demonstrated a significant reduction in tumor growth in xenograft models .

- Antimicrobial Evaluation : Another study evaluated a series of thiazole derivatives, including the target compound, against a panel of bacterial strains. The results indicated that structural modifications could lead to enhanced antimicrobial activity, supporting further exploration in drug development .

Q & A

Q. What are the standard synthetic protocols for 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Chloroacetylation of a substituted amine (e.g., diphenylamine) in toluene to form intermediates like 2-chloro-N,N-diphenylacetamide .

- Step 2 : Cyclization with thiourea in ethanol under reflux to generate the thiazole core .

- Step 3 : Coupling of the 4-chlorophenoxy moiety via nucleophilic substitution or condensation reactions. For example, derivatives with nitroaryl groups are synthesized by reacting 2-chloroacetamide intermediates with 4-nitrophenyl-substituted thiazoles in dimethyl ketone using triethylamine as a catalyst .

- Purity control : Monitor reaction progress via TLC and purify by recrystallization (e.g., ethanol) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key analytical methods include:

- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1715 cm⁻¹, NH stretches at ~2922 cm⁻¹) .

- ¹H-NMR : Confirm proton environments (e.g., thiazole NH at δ 11.86 ppm, aromatic protons at δ 6.57–8.67 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 378.25 for coumarin-linked analogs) .

- Chromatography : Use HPLC or TLC with silica gel to assess purity .

Q. What in vitro assays are used to assess its biological activity?

Common assays include:

- Antimicrobial testing : Determine minimum inhibitory concentrations (MICs) against S. aureus, E. coli, and C. albicans using broth microdilution .

- Enzyme inhibition : Evaluate α-glucosidase or lipoxygenase inhibition via spectrophotometric assays (e.g., IC₅₀ values for coumarin-thiazole hybrids) .

- Kinase inhibition : Measure Aurora kinase inhibition using fluorescence-based kinase assays (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological efficacy?

Key SAR insights:

- Electron-withdrawing groups (e.g., –NO₂, –Cl) at para positions enhance antimicrobial activity by increasing membrane penetration .

- Thiazole ring modifications : Substitution with coumarin or quinoxaline improves α-glucosidase inhibition (e.g., compound 13 with IC₅₀ = 12 µM) .

- Hydrophobic substituents : Lipophilic groups (e.g., tetradecyl chains) improve kinase inhibition by enhancing binding pocket interactions .

- Methodology : Use click chemistry to introduce triazole or phenoxyacetamide moieties for target-specific modifications .

Q. How can contradictions in antimicrobial data across studies be resolved?

Discrepancies in MIC values often arise from:

- Substituent positioning : Antimicrobial activity varies with ortho, meta, or para substituents on aryl rings (e.g., –Br at para vs. –Cl at meta) .

- Strain specificity : Activity against MRSA may differ from standard S. aureus due to efflux pump expression .

- Experimental conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) to ensure reproducibility .

Q. What strategies identify molecular targets and mechanisms of action?

Advanced approaches include:

- Kinase profiling : Screen against kinase panels (e.g., Aurora-A/B/C) using recombinant enzymes and ATP-competitive assays .

- Molecular docking : Simulate binding interactions with targets like α-glucosidase (PDB ID: 2ZE3) to predict binding affinities .

- Transcriptomics : Compare gene expression profiles in treated vs. untreated microbial cultures to identify disrupted pathways .

Q. How is in vivo toxicity and pharmacokinetics assessed for this compound?

Methodological steps:

- Acute toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models, monitoring mortality and organ histopathology .

- Pharmacokinetics : Measure plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration to calculate bioavailability and half-life .

- Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How does crystallography aid in structural analysis and polymorph screening?

Single-crystal X-ray diffraction:

- Reveals conformation : Nitro groups on aryl rings may twist ~16.7° from the plane, affecting intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- Polymorph identification : Compare unit cell parameters (e.g., space group P1̄) to detect crystal packing variations .

- Co-crystallization : Co-crystal with target proteins (e.g., Aurora kinases) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.